
3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate is a chemical compound with a complex structure that includes a thiophene ring substituted with tert-butyl, methyl, and amino groups, as well as two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the tert-butyl and methyl groups through alkylation reactions. The amino group can be introduced via nitration followed by reduction, and the carboxylate groups are often added through carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents like acetic anhydride for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in various acylated or alkylated derivatives .
Scientific Research Applications
3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate include other thiophene derivatives with different substituents, such as:
- Methyl 2-aminothiophene-3-carboxylate
- 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives .
Uniqueness
What sets this compound apart is its specific combination of substituents, which can confer unique chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15NO4S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
3-O-tert-butyl 4-O-methyl 2-aminothiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(14)7-6(9(13)15-4)5-17-8(7)12/h5H,12H2,1-4H3 |
InChI Key |
APURPVNKEXTUKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC=C1C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


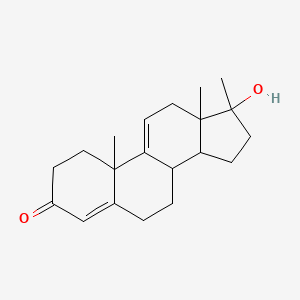
![methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate](/img/structure/B12507739.png)
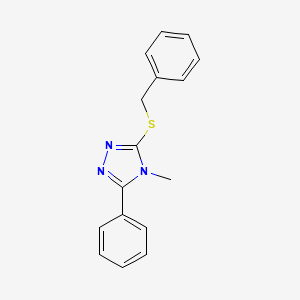
![1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12507747.png)
![4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12507750.png)
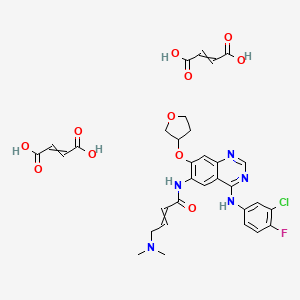
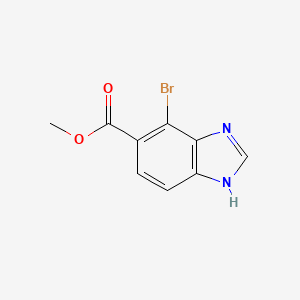
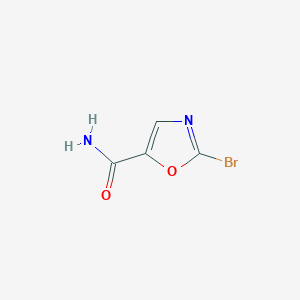
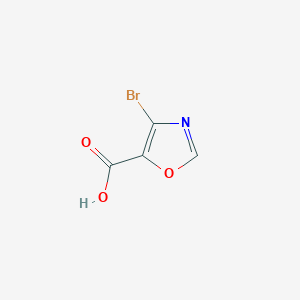
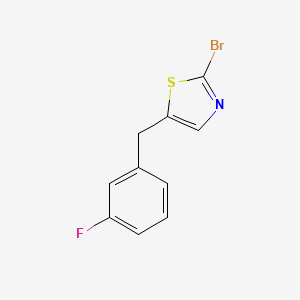
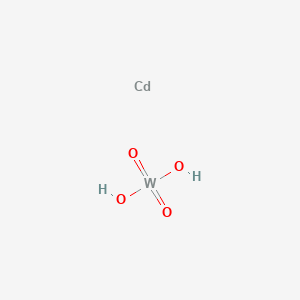
![Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12507792.png)
![4-tert-butyl-2-[3-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12507796.png)
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B12507798.png)
